molecular formula C17H11Br2FN2O3 B11623315 (5E)-5-{3,5-dibromo-4-[(4-fluorobenzyl)oxy]benzylidene}imidazolidine-2,4-dione

(5E)-5-{3,5-dibromo-4-[(4-fluorobenzyl)oxy]benzylidene}imidazolidine-2,4-dione

Cat. No.: B11623315
M. Wt: 470.1 g/mol
InChI Key: JIKXTOBUENVBFI-VGOFMYFVSA-N
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Description

(5E)-5-({3,5-DIBROMO-4-[(4-FLUOROPHENYL)METHOXY]PHENYL}METHYLIDENE)IMIDAZOLIDINE-2,4-DIONE is a complex organic compound characterized by its unique structure, which includes bromine, fluorine, and methoxy functional groups

Properties

Molecular Formula

C17H11Br2FN2O3

Molecular Weight

470.1 g/mol

IUPAC Name

(5E)-5-[[3,5-dibromo-4-[(4-fluorophenyl)methoxy]phenyl]methylidene]imidazolidine-2,4-dione

InChI

InChI=1S/C17H11Br2FN2O3/c18-12-5-10(7-14-16(23)22-17(24)21-14)6-13(19)15(12)25-8-9-1-3-11(20)4-2-9/h1-7H,8H2,(H2,21,22,23,24)/b14-7+

InChI Key

JIKXTOBUENVBFI-VGOFMYFVSA-N

Isomeric SMILES

C1=CC(=CC=C1COC2=C(C=C(C=C2Br)/C=C/3\C(=O)NC(=O)N3)Br)F

Canonical SMILES

C1=CC(=CC=C1COC2=C(C=C(C=C2Br)C=C3C(=O)NC(=O)N3)Br)F

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (5E)-5-({3,5-DIBROMO-4-[(4-FLUOROPHENYL)METHOXY]PHENYL}METHYLIDENE)IMIDAZOLIDINE-2,4-DIONE typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:

    Methoxylation: The methoxy group is introduced via a nucleophilic substitution reaction using a suitable methoxy donor, such as sodium methoxide.

    Fluorination: The fluorine atom is incorporated using a fluorinating agent like diethylaminosulfur trifluoride (DAST).

    Imidazolidine-2,4-dione Formation: The final step involves the formation of the imidazolidine-2,4-dione ring through a cyclization reaction, often using a base such as sodium hydride (NaH) in an appropriate solvent.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis platforms, and stringent quality control measures to ensure high purity and yield.

Chemical Reactions Analysis

Types of Reactions

(5E)-5-({3,5-DIBROMO-4-[(4-FLUOROPHENYL)METHOXY]PHENYL}METHYLIDENE)IMIDAZOLIDINE-2,4-DIONE undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃).

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄).

    Substitution: The bromine atoms can be substituted with other functional groups through nucleophilic substitution reactions using reagents like sodium azide (NaN₃) or potassium cyanide (KCN).

Common Reagents and Conditions

    Oxidation: KMnO₄ in acidic or basic medium.

    Reduction: LiAlH₄ in dry ether or NaBH₄ in methanol.

    Substitution: NaN₃ in dimethylformamide (DMF) or KCN in ethanol.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of azides or nitriles.

Scientific Research Applications

(5E)-5-({3,5-DIBROMO-4-[(4-FLUOROPHENYL)METHOXY]PHENYL}METHYLIDENE)IMIDAZOLIDINE-2,4-DIONE has several scientific research applications:

    Medicinal Chemistry: Investigated for its potential as an anticancer agent due to its ability to interact with specific molecular targets.

    Materials Science: Used in the development of advanced materials with unique electronic and optical properties.

    Biological Studies: Studied for its effects on various biological pathways and its potential as a biochemical probe.

Mechanism of Action

The mechanism of action of (5E)-5-({3,5-DIBROMO-4-[(4-FLUOROPHENYL)METHOXY]PHENYL}METHYLIDENE)IMIDAZOLIDINE-2,4-DIONE involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to downstream effects on cellular processes. For example, it may bind to a receptor and induce a conformational change, resulting in altered gene expression or enzyme activity.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(5E)-5-({3,5-DIBROMO-4-[(4-FLUOROPHENYL)METHOXY]PHENYL}METHYLIDENE)IMIDAZOLIDINE-2,4-DIONE is unique due to its specific combination of bromine, fluorine, and methoxy groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for targeted research and industrial applications.

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